4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C13H14N4OS and its molecular weight is 274.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis of derivatives of 4-amino-3-(cinnamylthio)-6-methyl-1,2,4-triazin-5(4H)-one involves reactions under both classical heating and microwave irradiation in solvent-free systems, leading to the formation of corresponding imines. These processes are characterized by spectroscopic data, elemental analysis, and, in some cases, X-ray diffraction studies to elucidate the crystal structures of the compounds (Tabatabaee et al., 2007).
Molecular Structure Analysis
- Detailed molecular structure analysis of similar compounds has been conducted using various techniques such as X-ray diffraction and NMR measurements. These studies provide insights into the crystallography and molecular arrangements, contributing to a deeper understanding of their chemical behavior and potential applications (Hwang et al., 2006).
Application in Material Science
- Investigations into the properties of these compounds extend to material science, where their potential for photovoltaic device applications has been explored. Spectroscopic and theoretical studies, including TD-DFT calculations, have been carried out to understand their electrostatic potential, electron density, and other relevant parameters for photovoltaic applications (Halim et al., 2018).
Antimicrobial Activities
- Some derivatives synthesized from the reaction of various ester ethoxycarbonylhydrazones with primary amines have been screened for antimicrobial activities. These studies show that certain derivatives possess good or moderate activities against test microorganisms, indicating their potential use as antimicrobial agents (Bektaş et al., 2007).
Corrosion Inhibition
- The corrosion inhibition properties of certain triazine derivatives have been studied in relation to mild steel in acidic environments. These studies utilize a variety of electrochemical techniques to elucidate the mechanism of the electrode process, demonstrating the potential of these compounds as corrosion inhibitors (Fotouhi et al., 2003).
Mechanism of Action
Target of Action
The primary targets of the compound “4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one” are currently unknown
Mode of Action
It’s known that many triazine compounds interact with their targets by forming covalent bonds, disrupting normal cellular functions .
Biochemical Pathways
Triazine compounds are often involved in a variety of biochemical processes, including protein synthesis, cell division, and signal transduction .
Pharmacokinetics
Many triazine compounds are known to have good bioavailability due to their lipophilic nature .
Result of Action
Triazine compounds often result in the inhibition of certain enzymes or disruption of cellular processes, leading to cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
4-amino-6-methyl-3-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-10-12(18)17(14)13(16-15-10)19-9-5-8-11-6-3-2-4-7-11/h2-8H,9,14H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTZPYRJRZJTSV-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N(C1=O)N)SC/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.